Product packaging for 1-Benzyl-6-bromo-1h-indazole(Cat. No.:)

1-Benzyl-6-bromo-1h-indazole

Cat. No.: B8702969
M. Wt: 287.15 g/mol
InChI Key: KVQRSOCDPMASRB-UHFFFAOYSA-N
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Description

Significance of the Indazole Heterocyclic System as a Foundational Scaffold in Chemical Sciences

The indazole scaffold, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged structure" in medicinal chemistry. samipubco.com This designation stems from its remarkable versatility and its presence in a multitude of biologically active compounds. researchgate.netexlibrisgroup.com The unique chemical properties and tautomeric forms of the indazole nucleus make it a versatile scaffold for synthesizing a wide range of derivatives. researchgate.netigi-global.com Its molecular shape and electrostatic characteristics are pivotal for interacting with and being recognized by various enzymes and receptors. longdom.org

Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anti-HIV properties. biotech-asia.orgnih.govbenthamdirect.com The structural framework of indazole is a key component in several FDA-approved drugs, such as the multi-kinase inhibitors Pazopanib (B1684535) and Axitinib, which are used in cancer therapy. samipubco.comrsc.org The synthetic accessibility of the indazole core allows for extensive functionalization, enabling chemists to generate diverse libraries of compounds for structure-activity relationship (SAR) studies. samipubco.com This adaptability has cemented the indazole system's role as a foundational and highly valued scaffold in the ongoing quest for new therapeutic agents. researchgate.netresearchgate.net

Contextualization of 1-Benzyl-6-bromo-1H-indazole within Advanced Indazole Derivatives

This compound is a synthetic derivative that builds upon the foundational indazole scaffold. Its structure is distinguished by two key substitutions: a benzyl (B1604629) group attached to the nitrogen at position 1 (N1) and a bromine atom at position 6 of the benzene ring. These modifications are not arbitrary; they are deliberately introduced to modulate the molecule's chemical properties and biological potential, setting it apart from the parent 1H-indazole or its immediate precursor, 6-bromo-1H-indazole. evitachem.comresearchgate.net

The precursor, 6-bromo-1H-indazole, is itself a significant building block in medicinal chemistry, noted for its utility in synthesizing more complex molecules with potential anticancer activity. researchgate.net The addition of the N1-benzyl group to this precursor to form this compound is a critical step. This substituent can enhance biological activity and improve properties like solubility, making the compound a more viable scaffold for drug discovery initiatives. evitachem.com The synthesis of this compound can be achieved through various chemical reactions, often involving the coupling of 6-bromo-1H-indazole with a benzyl derivative. evitachem.com

The presence of the bromine atom at the 6-position offers a reactive handle for further chemical transformations. It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of additional functional groups and the creation of more complex molecular architectures. evitachem.com This strategic placement of substituents makes this compound a valuable intermediate in synthetic chemistry and a subject of interest in its own right, particularly in the exploration of new anticancer agents. evitachem.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₄H₁₁BrN₂
Molecular Weight 287.16 g/mol
IUPAC Name This compound
Classification Heterocyclic Compound, Indazole Derivative
Primary Research Area Medicinal Chemistry, Synthetic Intermediate

Research Trajectories and Future Perspectives for this compound in Academic Inquiry

The future research trajectory for this compound is intrinsically linked to the broader, ongoing exploration of indazole derivatives as therapeutic agents. nih.gov While specific, extensive studies on this exact molecule are part of a developing field, its potential is clear from the established importance of its constituent parts. The primary role of this compound in academic inquiry is as a key intermediate and a molecular scaffold for the synthesis of novel, more complex compounds. evitachem.com

Future research will likely focus on leveraging the compound's structural features. The benzyl group at the N1 position and the bromo group at the C6 position are prime sites for modification. Academic inquiry is expected to involve using this compound as a starting material to generate libraries of new indazole derivatives. These derivatives can then be screened for various biological activities, with a continued emphasis on anticancer research, given the established potential of the indazole core in this area. longdom.orgevitachem.comdntb.gov.ua

Furthermore, the compound serves as a valuable tool for probing structure-activity relationships (SAR). By systematically modifying the benzyl and bromo positions, researchers can gain deeper insights into how specific functional groups influence a molecule's interaction with biological targets. benthamdirect.com As computational tools in drug design become more sophisticated, molecules like this compound may be used in in silico studies to model interactions with protein targets, guiding the rational design of next-generation inhibitors. dntb.gov.uaresearchgate.net Its potential as a lead compound for drug discovery programs targeting a range of diseases beyond oncology also represents a promising avenue for future investigation. evitachem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11BrN2 B8702969 1-Benzyl-6-bromo-1h-indazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11BrN2

Molecular Weight

287.15 g/mol

IUPAC Name

1-benzyl-6-bromoindazole

InChI

InChI=1S/C14H11BrN2/c15-13-7-6-12-9-16-17(14(12)8-13)10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

KVQRSOCDPMASRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Br)C=N2

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for 1 Benzyl 6 Bromo 1h Indazole

Precursor-Based Synthetic Pathways to 1-Benzyl-6-bromo-1H-indazole

The synthesis of this compound is typically achieved through a multi-step process that involves the initial formation of the indazole core, followed by specific substitutions. The order of these steps, particularly benzylation and bromination, can be varied to optimize yield and purity.

Synthesis of the Indazole Core: Methodologies for 6-Bromo-1H-indazole

The foundational precursor for the target molecule is often 6-bromo-1H-indazole. evitachem.comevitachem.com Several methods exist for the synthesis of this brominated indazole core. One common approach involves the diazotization of an appropriately substituted aniline, such as 4-bromo-2-methylaniline, followed by an intramolecular cyclization. nih.gov For instance, the diazotization of 2-alkyl-4-bromo-6-methylanilines and subsequent quenching with t-butylthiol can yield diazosulfides, which upon treatment with a base, undergo intramolecular cyclization to form the bromoindazole intermediate. nih.gov

Another pathway starts from simpler benzene (B151609) derivatives. For example, some substituted indazole-3-acids have been prepared from simple benzene derivatives, which can then be converted to the desired indazole core. google.com

Regioselective N1-Alkylation with Benzyl (B1604629) Moieties: Control and Optimization

A critical step in the synthesis is the regioselective alkylation of the 6-bromo-1H-indazole with a benzyl group. The indazole ring possesses two nitrogen atoms (N1 and N2) that can be alkylated, often leading to a mixture of regioisomers. beilstein-journals.orgnih.gov Achieving high selectivity for the N1 position is crucial for the synthesis of this compound.

Studies have shown that the choice of base and solvent system plays a significant role in directing the alkylation. beilstein-journals.orgnih.gov The use of sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) has proven to be a promising system for achieving high N1-selectivity. beilstein-journals.orgnih.govresearchgate.net This high regioselectivity is attributed to the formation of a tight ion pair between the indazole anion and the sodium cation, which sterically hinders alkylation at the N2 position. researchgate.netnih.gov In contrast, using potassium carbonate (K2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF) can result in nearly equal amounts of N1 and N2 isomers. researchgate.netbohrium.com

The nature of the substituent on the indazole ring also influences the N1/N2 ratio. Electron-withdrawing groups at certain positions can alter the electronic and steric environment, thereby affecting the site of alkylation. beilstein-journals.orgnih.gov

BaseSolventAlkylating AgentN1:N2 RatioReference
NaHTHFBenzyl BromideHigh N1-selectivity beilstein-journals.orgnih.govresearchgate.net
K2CO3DMFBenzyl Bromide~1:1 researchgate.netbohrium.com
Cs2CO3DioxaneBenzyl TosylateHigh N1-selectivity nih.gov

Bromination Protocols for Selective Introduction at the C6 Position

Alternatively, the synthesis can commence with 1-benzyl-1H-indazole, followed by the selective introduction of a bromine atom at the C6 position. Direct bromination of the indazole ring can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a commonly employed reagent for the regioselective bromination of heterocyclic systems. chim.it The reaction conditions, including the solvent and temperature, must be carefully controlled to favor substitution at the desired C6 position and avoid the formation of other isomers.

Advanced Reaction Methodologies in this compound Synthesis

Modern synthetic chemistry offers advanced tools to improve the efficiency of synthesis and to further functionalize the this compound scaffold.

Catalytic Cross-Coupling Reactions for Functionalization of Bromine Substituents (e.g., Suzuki-Miyaura Coupling)

The bromine atom at the C6 position of this compound serves as a versatile handle for introducing a wide array of functional groups through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming carbon-carbon bonds by reacting the bromoindazole with various organoboron compounds in the presence of a palladium catalyst and a base. libretexts.org

This reaction allows for the introduction of aryl, heteroaryl, and alkyl groups at the C6 position, providing a pathway to a diverse library of derivatives. rsc.orgnih.gov The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and tolerating various functional groups on the coupling partners. nih.govnih.govrsc.org For instance, palladium precatalysts combined with specific phosphine (B1218219) ligands have been shown to be effective for the cross-coupling of bromoindazoles. nih.gov

Catalyst SystemBaseSolventCoupling PartnerOutcomeReference
Pd(dppf)Cl2K2CO31,4-Dioxane/WaterArylboronic acidsEfficient C-C bond formation rsc.org
RuPhos-based Pd precatalystLiHMDSTHFAromatic/aliphatic aminesEfficient C-N bond formation nih.gov
Pd(PPh3)4Cs2CO31,4-Dioxane/EtOH/H2OArylboronic acidsGood to excellent yields under microwave irradiation researchgate.net

Applications of Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.org The synthesis of indazole derivatives, including cross-coupling reactions, has been shown to benefit significantly from microwave irradiation. researchgate.netresearchgate.net

Exploration of Multicomponent Reactions for Indazole Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, have emerged as a powerful tool in organic synthesis. preprints.org This strategy is prized for its operational simplicity, time efficiency, and ability to rapidly generate molecular diversity and complexity from simple precursors. preprints.orgnih.govresearchgate.net

Several MCRs have been developed for the assembly of the indazole scaffold and related fused heterocyclic systems. One notable example is the Ugi four-component reaction (U-4CR), which has been utilized in a cascade sequence with an intramolecular Ullmann reaction to construct complex indazolo-fused quinoxalinones. nih.gov This one-pot procedure demonstrates good functional group tolerance, accommodating various aldehydes, including aryl, heterocyclic, and aliphatic variants, to produce the desired polycyclic structures in moderate to good yields. nih.gov Similarly, isocyanide-based MCRs like the Groebke–Blackburn–Bienaymé (GBB) reaction have been employed to synthesize novel imidazo[1,2-b]indazol-3-amine derivatives from 3-amino-1H-indazoles, aldehydes, and isonitriles. nih.gov

Another approach involves the copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, which effectively forms 2H-indazoles through the formation of both C-N and N-N bonds in a single operation. researchgate.net The versatility of MCRs allows for the creation of not just the core indazole ring but also complex, spiro-fused systems, which are of significant interest in medicinal chemistry. arkat-usa.org

Table 1: Examples of Multicomponent Reactions for Indazole Scaffold Assembly
Reaction TypeKey ReactantsCatalyst/ConditionsProduct TypeReference
Ugi/Ullmann CascadeAldehydes, Amines, Carboxylic Acids, IsocyanidesCuI, K₂CO₃, MicrowaveIndazolo-quinoxaline Derivatives nih.gov
Groebke–Blackburn–Bienaymé (GBB)3-Amino-1H-indazoles, Aldehydes, IsonitrilesCatalyst-free or Acid-catalyzedImidazo[1,2-b]indazol-3-amines nih.gov
Three-Component Reaction2-Bromobenzaldehydes, Primary Amines, Sodium AzideCu(I) catalyst2H-Indazoles researchgate.net
Tandem ReactionIsatins, Hydrazines, DimedoneGlycerol-water, Catalyst-freeSpirooxindole-indazolones arkat-usa.org

Biocatalytic Approaches to Indazole Formation and Derivatization

Biocatalysis represents a significant advancement in sustainable chemistry, utilizing enzymes to perform chemical transformations under mild, aqueous conditions. researchgate.netchemrxiv.org While its application in synthesizing complex heterocycles is still growing, recent breakthroughs have demonstrated its potential for indazole formation.

A pioneering study has described the first enzymatic route to indazoles through a nitroreductase-triggered cyclization. chemrxiv.org In this process, nitroreductase enzymes, such as NfsA from E. coli and BaNTR1, catalyze the reduction of 2-nitrobenzylamine derivatives to reactive nitrosobenzylamine intermediates. These intermediates then spontaneously cyclize and aromatize to form the indazole ring system. chemrxiv.org This method has been shown to produce both 1H- and 2H-indazoles with excellent conversion rates (up to >99%), depending on the substitution pattern of the starting material. chemrxiv.org

Furthermore, the synthetic utility of this biocatalytic approach was enhanced by creating a sequential enzymatic cascade. researchgate.netchemrxiv.org By coupling the nitroreductase with an imine reductase (IRED), N-methyl-2H-indazole was successfully synthesized from simple, inexpensive starting materials like 2-nitrobenzaldehyde (B1664092) and methylamine, achieving a 62% isolated yield. chemrxiv.org This demonstrates the potential of biocatalytic cascades to shorten synthetic routes to valuable pharmaceutical building blocks. acs.org Beyond the formation of the core ring, biocatalysis is also employed for the derivatization of existing indazole scaffolds, such as in the asymmetric synthesis of the indazole-containing drug Niraparib. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 1 Benzyl 6 Bromo 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of the connectivity and spatial arrangement of atoms within the 1-Benzyl-6-bromo-1H-indazole molecule.

Proton NMR (¹H-NMR) Analysis: Chemical Shifts and Coupling Patterns

The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indazole core and the benzyl (B1604629) substituent.

Benzyl Protons: The five protons of the phenyl ring of the benzyl group would typically appear as a multiplet in the aromatic region, approximately between δ 7.20 and 7.40 ppm. The methylene (B1212753) protons (N-CH₂) of the benzyl group would present as a characteristic singlet around δ 5.60 ppm.

Indazole Protons: The proton at position 3 of the indazole ring (H-3) is expected to resonate as a singlet further downfield, typically above δ 8.00 ppm. The protons on the brominated benzene (B151609) ring of the indazole core (H-4, H-5, and H-7) would show a characteristic splitting pattern. H-7, being adjacent to the bromine atom, would likely appear as a singlet or a narrow doublet at a distinct chemical shift. H-4 and H-5 would exhibit doublet or doublet of doublets splitting patterns due to coupling with each other.

For a closely related compound, 1-benzyl-6-nitro-1H-indazole, the following ¹H-NMR data has been reported (in CDCl₃, 300MHz) and can be used for comparative analysis: δ 5.83 (s, 2H, NCH₂), 7.22-7.29 (m, 5H, CHAr), 7.9 (dd, J = 9Hz, J=1.9Hz, 1H, H5), 8.01 (dd, J = 9Hz, J= 0.6Hz, H4), 8.35 (d, J= 0.9Hz, 1H, H3), 8.8 (d, J= 1.9Hz, 1H, H7) beilstein-journals.org. The substitution of the nitro group with a bromine atom would lead to predictable shifts in the positions of the aromatic protons of the indazole ring.

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
N-CH₂ (benzyl)~5.60s (singlet)
C₆H₅ (benzyl)~7.20-7.40m (multiplet)
H-3 (indazole)>8.00s (singlet)
H-4 (indazole)Aromatic regiond or dd
H-5 (indazole)Aromatic regiond or dd
H-7 (indazole)Aromatic regions or d

Carbon-13 NMR (¹³C-NMR) Analysis: Aromatic and Aliphatic Carbon Assignments

The ¹³C-NMR spectrum would provide information on the carbon framework of the molecule.

Aliphatic Carbon: The methylene carbon of the benzyl group (N-CH₂) is expected to appear in the aliphatic region, around δ 50-55 ppm.

Aromatic Carbons: The spectrum would display multiple signals in the aromatic region (δ 110-150 ppm) corresponding to the carbons of the indazole ring system and the benzyl phenyl ring. The carbon bearing the bromine atom (C-6) would have a characteristic chemical shift influenced by the halogen's electronic effects. Quaternary carbons, such as C-3a, C-7a, and the ipso-carbon of the benzyl group, would also be identifiable.

For comparison, the ¹³C-NMR data for 1-benzyl-6-nitro-1H-indazole (in CDCl₃, 75MHz) shows signals at: δ 52.5 (NCH₂), 107.3, 115.5, 122.8, 127.9, 128.0, 129.9 (6CHAr), 134.5 (CH=N), 127.2, 134.5, 138.5, 146.5 (Cq) beilstein-journals.org.

Interactive Data Table: Predicted ¹³C-NMR Chemical Shift Ranges for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
N-CH₂ (benzyl)50-55
Aromatic CH (benzyl & indazole)110-135
Aromatic C-Br (C-6)115-125
Aromatic C-N (indazole)130-145
Quaternary Carbons (C-3a, C-7a, ipso)120-150

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks, confirming the connectivity between adjacent protons, particularly within the aromatic rings of both the indazole and benzyl moieties.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the direct assignment of the carbon signals for all protonated carbons.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways

HRMS is a powerful technique to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound (C₁₄H₁₁BrN₂), the expected monoisotopic mass would be approximately 286.0106 g/mol . The presence of the bromine atom would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio), resulting in two major peaks in the mass spectrum separated by two mass units (M and M+2).

Analysis of the fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways would likely involve the loss of the benzyl group (C₇H₇, m/z 91) to give a brominated indazole cation, and subsequent fragmentation of the indazole ring.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Vibrational Modes

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

Aromatic C-H stretching: Above 3000 cm⁻¹

Aliphatic C-H stretching (from the benzyl CH₂ group): Just below 3000 cm⁻¹

C=C and C=N stretching (from the aromatic rings): In the region of 1600-1450 cm⁻¹

C-Br stretching: In the fingerprint region, typically below 1000 cm⁻¹

The absence of a broad N-H stretching band around 3300 cm⁻¹ would confirm the substitution at the N-1 position of the indazole ring.

Interactive Data Table: Expected IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch< 3000
C=C and C=N Stretch1600-1450
C-Br Stretch< 1000

Single-Crystal X-ray Diffraction Analysis for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and the conformation of the this compound molecule in the solid state.

The analysis would unequivocally establish the position of the benzyl group on the N-1 nitrogen of the indazole ring and the location of the bromine atom at the C-6 position. Furthermore, it would reveal details about the planarity of the indazole ring system and the orientation of the benzyl group relative to the indazole core. Intermolecular interactions, such as stacking or hydrogen bonding (if any), in the crystal lattice would also be elucidated.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A definitive analysis of the molecular geometry of this compound, which includes precise bond lengths, bond angles, and torsion angles, is contingent upon the successful crystallization of the compound and its subsequent analysis by single-crystal X-ray diffraction. As no such study has been published, a data table detailing these parameters cannot be provided.

For context, in analogous heterocyclic structures, the geometry of the indazole ring is largely planar. The benzyl group, attached to the N1 position, would introduce a degree of conformational flexibility. The key torsion angles defining the orientation of the benzyl group relative to the indazole ring system would be of significant interest in understanding the molecule's three-dimensional structure. However, without experimental data, any discussion of these parameters would be purely speculative.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the solid state, including intermolecular interactions and crystal packing motifs, is also determined through X-ray crystallographic analysis. In the absence of a crystal structure for this compound, a detailed description of its supramolecular chemistry is not feasible.

Table 1: Hypothetical Intermolecular Interactions for this compound

Interaction TypeDonorAcceptorDistance (Å)Angle (°)
π-π StackingIndazole Ring CentroidBenzyl Ring CentroidN/AN/A
C-H···πC-H (Benzyl)Indazole RingN/AN/A
C-H···NC-H (Aromatic)N (Indazole)N/AN/A
Halogen BondingC-BrN (Indazole)N/AN/A

Note: The data in this table is hypothetical and serves only to illustrate the types of interactions that could be present. Actual values can only be determined experimentally.

Reactivity and Chemical Transformations of 1 Benzyl 6 Bromo 1h Indazole

Reactions at the Bromine Moiety for Further Functionalization

The bromine atom at the C6 position is a key functional handle, enabling the introduction of a wide array of substituents through reactions characteristic of aryl halides. These transformations are fundamental for building molecular complexity and are extensively used in the synthesis of pharmacologically active compounds.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing halides on an aromatic ring with nucleophiles. The reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. However, this reaction is generally efficient only when the aromatic ring is activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In the case of 1-benzyl-6-bromo-1H-indazole, the indazole ring system is not strongly electron-withdrawing in nature. Consequently, the C6-bromo substituent is not sufficiently activated for direct SNAr reactions with common nucleophiles under standard conditions. This pathway is not a widely reported method for the functionalization of this specific substrate, as more efficient methods like transition-metal-catalyzed cross-coupling are readily available.

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent the primary strategy for functionalizing the C6 position of this compound. The C6-Br bond readily participates in the catalytic cycle of these reactions, which typically involves oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is widely used due to the stability and low toxicity of the boron reagents. For bromoindazoles, typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or a palladacycle, a base (e.g., K₃PO₄, Cs₂CO₃), and a solvent system like dioxane/water. Microwave irradiation has been shown to accelerate these couplings, even on N-unprotected bromoindazoles.

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene. Studies on 3,6-dibromoindazoles have demonstrated that chemoselective Heck reactions are possible. For instance, under specific ball-milling conditions, selective olefination at the more reactive C3-bromo position can be achieved, leaving the C6-bromo position intact for subsequent transformations. This differential reactivity highlights the potential for sequential functionalization.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce arylalkynes. The reaction is highly valuable for introducing linear alkyne functionalities. Sequential Sonogashira and Suzuki couplings have been demonstrated on dihalo-indazoles, showcasing the ability to selectively react at different halogenated positions based on their relative reactivity (I > Br).

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the aryl bromide. This reaction is known for its high functional group tolerance. Notably, the Negishi coupling of unprotected 6-bromoindazole with secondary alkylzinc reagents has been successfully demonstrated, proceeding in good yields and highlighting its applicability to the indazole core.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on 6-Bromoindazoles
Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventConditionsYieldReference
NegishiIsopropylzinc bromidePd₂(dba)₃ / CPhos-THF25 °C, 12 h85%
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140 °C, 100 min (MW)75%
Heck (on 3,6-dibromoindazole)n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NBall-milling700 rpm, 3 h94% (at C3)

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring System

The indazole ring itself is an aromatic system that can undergo both electrophilic and nucleophilic substitution reactions, although the regioselectivity is influenced by the fused ring structure and the substituents present.

Electrophilic Substitution: Indazoles can undergo electrophilic aromatic substitution reactions such as nitration and halogenation. The N1-benzyl group is not strongly directing, so the inherent electronic properties of the indazole nucleus primarily govern the site of substitution. The electron-rich benzene (B151609) portion of the indazole is more susceptible to electrophilic attack than the pyrazole (B372694) ring. The most common positions for electrophilic attack on the carbocyclic ring are C4 and C7, with C5 also being a potential site. The precise outcome can depend heavily on the reaction conditions and the specific electrophile used.

Nucleophilic Substitution: The most common nucleophilic reaction involving the indazole ring system is the reaction at the nitrogen atoms. While this compound already has a substituent at the N1 position, the principles of N-alkylation are central to indazole chemistry in general. Direct nucleophilic attack on the carbon atoms of the indazole core is generally difficult unless the ring is activated, as discussed in the context of SNAr reactions.

Derivatization Strategies at the C3 Position of the Indazole Nucleus

The C3 position of the indazole ring is a site of significant interest for derivatization, as substituents at this position are crucial in many biologically active molecules. The proton at C3 is the most acidic proton on the indazole nucleus, allowing for its removal by a strong base to generate a nucleophilic center for further reactions.

Deprotonation and Functionalization: Treatment of N-protected indazoles with a strong base, such as n-butyllithium (n-BuLi), leads to regioselective deprotonation at the C3 position. The resulting C3-lithio species can then be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to install a wide range of functional groups. This metalation-electrophile quench sequence is a cornerstone of C3-functionalization.

Halogenation: The C3 position can be selectively halogenated using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). This introduces a C3-halo substituent which, similar to the C6-bromo group, can then serve as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, vinyl, or alkyl groups at this position.

Direct C-H Functionalization: More recent methods focus on the direct C-H functionalization of the C3 position, avoiding the need for pre-functionalization steps like halogenation or metalation. Palladium-catalyzed direct arylation and alkenylation reactions have been developed for N-substituted indazoles, coupling the C3-H bond directly with aryl halides or alkenes. Additionally, copper-catalyzed methods have been reported for the C3-allylation of indazoles, providing access to C3-allyl indazoles with quaternary stereocenters.

Table 2: Selected Derivatization Strategies at the C3 Position of N-Substituted Indazoles
Reaction TypeReagentsProduct TypeKey FeaturesReference
C3-Lithiation/Electrophile Quench1. n-BuLi or LDA 2. Electrophile (E+)3-Substituted IndazolesVersatile method for introducing various functional groups.
C3-BrominationN-Bromosuccinimide (NBS)3-BromoindazolesProvides a handle for subsequent cross-coupling reactions.
Direct C-H ArylationAr-X, Pd catalyst3-ArylindazolesAtom-economical, avoids pre-functionalization.
CuH-Catalyzed AllylationAllene, CuH catalyst, Ligand3-AllylindazolesForms C3-quaternary centers with high enantioselectivity.

Mechanistic Investigations of Novel Reaction Pathways Involving this compound

While specific, in-depth mechanistic studies focused exclusively on this compound are not extensively documented in the literature, the reaction pathways it undergoes are governed by well-established mechanisms for analogous substrates.

Palladium-Catalyzed Cross-Coupling: The mechanism for reactions like Suzuki, Heck, Sonogashira, and Negishi coupling universally proceeds through a catalytic cycle involving a palladium(0) active species. The cycle consists of three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organic group from the coupling partner (e.g., organoboron, organozinc, organotin, or alkyne) is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

C3-Functionalization Mechanisms:

Deprotonation: The mechanism is a straightforward acid-base reaction where a strong base removes the acidic C3 proton.

Copper-Catalyzed Allylation: Density Functional Theory (DFT) calculations on a related system suggest that the C3-allylation of indazoles proceeds through a six-membered Zimmerman-Traxler-type transition state. The C-C bond formation and the dissociation of the activating group are believed to be a concerted process.

Radical Reactions: Some C3-functionalizations, such as nitration with certain reagents, are proposed to proceed via a radical mechanism.

N-Alkylation Mechanisms: DFT calculations have been used to investigate the regioselectivity of N1 versus N2 alkylation in substituted indazoles. These studies suggest that the outcome can be driven by chelation mechanisms involving the cation of the base and electron-rich atoms on the indazole, or by other non-covalent interactions that favor one transition state over the other.

Computational Chemistry and Theoretical Insights into 1 Benzyl 6 Bromo 1h Indazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Molecular Geometry Optimization and Conformational Analysis

No specific data on the optimized bond lengths, bond angles, or conformational analysis for 1-Benzyl-6-bromo-1H-indazole was found.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

No specific data regarding the HOMO energy, LUMO energy, or the HOMO-LUMO energy gap for this compound was found.

Molecular Electrostatic Potential (MEP) Mapping

No specific MEP map or associated potential values for this compound was found.

Molecular Docking Simulations for Ligand-Target Interaction Modeling

Prediction of Binding Modes and Affinities with Biological Targets

No specific molecular docking studies detailing the binding modes or affinities of this compound with any biological targets were found.

Identification of Critical Amino Acid Residues Involved in Binding

No specific information identifying critical amino acid residues involved in the binding of this compound to a biological target was found.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand-Protein Complex Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. livecomsjournal.org For pharmacologically relevant molecules like indazole derivatives, MD simulations provide crucial insights into their dynamic behavior and the stability of their complexes with biological targets, such as proteins. researchgate.netmdpi.com

For instance, in studies of other indazole derivatives as Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors, MD simulations have been used to confirm the stability of the compounds within the active site of the protein. nih.gov These simulations can reveal that the compound maintains crucial interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues, ensuring a stable and effective binding. mdpi.comnih.gov The results from MD simulations can also be used to calculate binding free energies using methods like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA), which helps in quantifying the affinity of the ligand for the protein. researchgate.net

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodologies applied to other indazole derivatives serve as a blueprint for how its dynamic behavior and binding stability could be assessed. Such studies would be vital in understanding its mechanism of action and in the rational design of more potent analogs targeting specific proteins implicated in diseases like cancer. nih.gov

Table 1: Key Parameters Analyzed in MD Simulations of Ligand-Protein Complexes
ParameterDescriptionSignificance
Root-Mean-Square Deviation (RMSD)Measures the average distance between the atoms of the simulated structure and a reference structure over time.Indicates the stability of the protein and the ligand's binding pose. Low, stable RMSD suggests a stable complex.
Root-Mean-Square Fluctuation (RMSF)Measures the fluctuation of individual amino acid residues around their average positions.Identifies flexible regions of the protein that may be involved in ligand binding or conformational changes.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation.Highlights key interactions that contribute to binding affinity and specificity.
Binding Free Energy (e.g., MM-GBSA)Calculates the free energy change upon ligand binding to the protein.Quantifies the binding affinity, allowing for the comparison of different ligands. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For indazole derivatives, QSAR studies are invaluable for predicting the therapeutic potential of novel analogs and for guiding the synthesis of compounds with enhanced efficacy. nih.gov

The process involves creating a dataset of indazole derivatives with known biological activities (e.g., IC50 values against a cancer cell line). Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be steric, electronic, hydrophobic, or topological in nature. Statistical methods, such as partial least squares (PLS), are employed to build a model that correlates these descriptors with the observed biological activity. nih.gov

Three-dimensional QSAR (3D-QSAR) is a particularly powerful extension of this method. In 3D-QSAR, the model is built based on the 3D alignment of the molecules and their interaction fields (steric and electrostatic). The resulting models generate contour maps that visualize the regions where certain properties are favorable or unfavorable for activity. nih.gov For example, a 3D-QSAR study on indazole derivatives as HIF-1α inhibitors generated steric and electrostatic maps that provided a structural framework for designing new, more potent inhibitors. nih.gov These maps can indicate where bulky groups might enhance activity (favorable steric region) or where electronegative atoms might be beneficial (favorable electrostatic region).

The insights gained from QSAR models can be applied to this compound to predict its activity and to suggest modifications to its structure—for instance, on the benzyl (B1604629) or bromo moieties—to improve its interaction with a biological target. By understanding the structural requirements for activity within the indazole class, QSAR facilitates a more focused and efficient drug discovery process. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies
Descriptor TypeExamplesInformation Provided
Electronic Dipole moment, HOMO/LUMO energies, Atomic chargesDescribes the distribution of electrons and the molecule's reactivity.
Steric Molecular weight, Molar refractivity, van der Waals volumeRelates to the size and shape of the molecule, influencing how it fits into a binding site.
Hydrophobic LogP (partition coefficient)Measures the molecule's lipophilicity, which affects its absorption, distribution, and membrane permeability.
Topological Connectivity indices (e.g., Kier & Hall indices)Describes the branching and connectivity of atoms within the molecule.

Advanced Research Applications of 1 Benzyl 6 Bromo 1h Indazole in Chemical Biology

Investigation as a Chemical Scaffold for the Design of Advanced Bioactive Molecules

The 1-Benzyl-6-bromo-1H-indazole structure serves as a foundational scaffold for the synthesis of more complex and potent bioactive molecules. The indazole core itself is a bioisostere of indole (B1671886) and purine, allowing it to interact with a wide range of biological targets. The N1-benzyl group often enhances binding affinity and modulates pharmacokinetic properties, while the 6-bromo position provides a reactive handle for further chemical modifications through cross-coupling reactions.

Researchers have utilized 6-bromo-1H-indazole as a key intermediate to generate diverse libraries of compounds. For instance, a series of novel 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole core were synthesized to explore new pharmaceutically active agents. researchgate.netbanglajol.info Similarly, new classes of amide derivatives have been prepared from 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid for evaluation as anticancer agents. researchgate.net These studies underscore the versatility of the 6-bromo-indazole scaffold, a core component of this compound, in generating molecules with significant therapeutic potential. The presence of the bromine atom is particularly advantageous for synthetic diversification, enabling the introduction of various aryl or heterocyclic groups to explore chemical space and optimize biological activity.

Elucidation of Enzyme Inhibition Mechanisms

The this compound scaffold has been instrumental in the development of inhibitors for a variety of enzymes, playing a crucial role in the modulation of cellular signaling pathways.

Protein kinases are a major class of enzymes implicated in numerous diseases, particularly cancer, making them prime targets for drug discovery. acs.org Indazole-based compounds have shown significant promise as kinase inhibitors. nih.gov

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth. nih.gov The indazole scaffold is a core component of approved VEGFR-2 inhibitors like pazopanib (B1684535) and axitinib. nih.gov Research has demonstrated that indazole derivatives can be potent VEGFR-2 inhibitors. For example, a recently designed inhibitor based on the indazole scaffold showed an IC50 value of 1.24 nM against VEGFR-2 and suppressed tumor angiogenesis in zebrafish models. nih.gov

Pim Kinases: The Pim family of serine/threonine kinases (Pim-1, Pim-2, Pim-3) are oncogenic and are overexpressed in various hematological malignancies and solid tumors. juniperpublishers.com Indazole derivatives have been developed as potent pan-Pim kinase inhibitors. nih.gov For instance, 3-(pyrazin-2-yl)-1H-indazole derivatives have shown nanomolar potency against all three Pim kinases. nih.govsemanticscholar.org SAR studies revealed that modifications on the indazole core are critical for achieving high potency and metabolic stability. nih.gov

FGFRs: Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose dysregulation is linked to cancer development. mdpi.com The indazole scaffold has been successfully used to design potent FGFR inhibitors. Fragment-based screening identified the indazole core as a key pharmacophore for FGFR inhibition. nih.gov Subsequent optimization led to indazole derivatives with excellent enzyme inhibitory activity; for example, compound 9u was identified as a potent FGFR1 inhibitor with an IC50 of 3.3 nM. nih.gov

Akt: The serine/threonine kinase Akt (Protein Kinase B) is a central node in cell signaling pathways that regulate growth and survival. ucsf.edu Indazole-based scaffolds have been utilized to develop selective Akt inhibitors. ucsf.edunih.gov A notable example is the development of analog-sensitive Akt inhibitors, where derivatives of a known indazole-based Akt inhibitor were synthesized to selectively target mutant versions of the enzyme, allowing for precise investigation of its cellular functions. ucsf.edursc.org

Table 1: Indazole Derivatives as Kinase Inhibitors

Target KinaseIndazole Derivative TypeReported Activity (IC50)Reference
VEGFR-2Substituted Indazole1.24 nM nih.gov
Pim-1, -2, -33-(Pyrazin-2-yl)-1H-indazole0.4–1.1 nM (for optimized analog) nih.gov
FGFR1N-(6-aryl-1H-indazol-3-yl)benzamide3.3 nM nih.gov
Akt1/2/3 (analog-sensitive)7-substituted Indazole (PrINZ)Potent and selective inhibition ucsf.edu

Beyond kinases, the this compound scaffold is relevant for targeting other important enzyme classes.

DNA Gyrase B: Bacterial DNA gyrase is an essential enzyme for DNA replication and a validated target for antibacterial agents. nih.gov The GyrB subunit contains the ATP-binding site, which can be targeted by small molecule inhibitors. nih.gov Novel classes of indazole derivatives have been discovered as potent GyrB inhibitors with excellent enzymatic and antibacterial activity against pathogens like MRSA. nih.gov

COX-2: Cyclooxygenase-2 (COX-2) is an enzyme involved in inflammation. Computational studies have explored 6-bromo-1H-indazole derivatives as potential COX-2 inhibitors. Molecular docking simulations indicated that a derivative, (6-bromo-1H-indazol-1-yl)(p-tolyl)methanone, showed a strong binding affinity for the active site of the COX-2 enzyme. researchgate.net

IDO1: Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a role in immune suppression within the tumor microenvironment. Inhibition of IDO1 is a promising strategy in cancer immunotherapy. Studies on 3-substituted 1H-indazoles have identified potent IDO1 inhibitors, with IC50 values in the nanomolar range. nih.gov SAR studies highlighted that the 1H-indazole ring is a key pharmacophore for IDO1 inhibition, and substitutions at positions like C6 are crucial for activity. nih.gov

Table 2: Inhibition of Non-Kinase Enzymes by Indazole Derivatives

Target EnzymeIndazole Derivative TypeReported Activity (IC50)Reference
DNA Gyrase B (S. aureus)Substituted IndazoleExcellent enzymatic activity nih.gov
COX-2(6-bromo-1H-indazol-1-yl)(p-tolyl)methanone-8.49 kcal/mol (Binding Affinity) researchgate.net
IDO13-carbohydrazide-1H-indazole720 nM nih.gov

Development of Molecular Probes for Receptor Binding and Cellular Pathway Studies

Molecular probes are essential tools in chemical biology for studying the function and localization of proteins and for dissecting cellular pathways. The this compound scaffold is well-suited for the development of such probes. Its core structure can be optimized for high-affinity and selective binding to a target protein. The 6-bromo position can be used to attach reporter tags, such as fluorescent dyes or biotin, or photo-affinity labels for target identification and validation studies.

For example, the development of analog-sensitive kinase inhibitors based on the indazole scaffold for Akt allows for highly specific probing of the Akt signaling pathway. ucsf.edu By using an engineered inhibitor that only affects a mutant version of the kinase, researchers can dissect the specific downstream effects of that kinase isoform without the confounding off-target effects common to many small molecule inhibitors. ucsf.edunih.gov

Contribution to Structure-Activity Relationship (SAR) Studies for Indazole-Based Compounds

This compound and related structures are pivotal for conducting detailed Structure-Activity Relationship (SAR) studies. SAR analyses help to identify the key chemical features of a molecule that are responsible for its biological activity, guiding the rational design of more potent and selective compounds.

Studies on various indazole-based inhibitors have provided valuable SAR insights:

N1-Substitution: The presence and nature of the substituent at the N1 position, such as the benzyl (B1604629) group, are often critical for potency. In many kinase inhibitors, this group occupies a hydrophobic pocket in the ATP-binding site, and its modification can fine-tune selectivity and pharmacokinetic properties.

C6-Substitution: The 6-position of the indazole ring, where the bromo-substituent is located in the title compound, is frequently modified to enhance activity or introduce new properties. SAR studies on IDO1 inhibitors revealed that substituent groups at the 6-position play a crucial role in inhibitory activity. nih.gov In the development of FGFR inhibitors, substitution at the 6-position with various aryl groups was a key strategy for optimizing potency. nih.gov The bromine atom at this position serves as a versatile starting point for these explorations via palladium-catalyzed cross-coupling reactions.

Core Modifications: Systematic modifications around the indazole ring have been crucial in optimizing compounds for various targets. For Pim kinase inhibitors, replacing a fluorine atom on a phenyl ring attached to the indazole led to improved cellular potency. nih.gov For Akt inhibitors, adding substituents at the C7 position of the indazole ring was a key strategy to confer selectivity for engineered versions of the kinase over the wild-type form. ucsf.edunih.gov

These SAR studies, enabled by the synthetic tractability of scaffolds like this compound, are essential for transforming initial hits from screening campaigns into highly optimized lead compounds for further development.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Benzyl-6-bromo-1H-indazole, and how can reaction conditions be optimized?

The synthesis of brominated indazoles like this compound typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, bromination at the 6-position can be achieved using bromine sources like N-bromosuccinimide (NBS) under controlled conditions. Optimization includes:

  • Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ for coupling reactions.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
  • Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation .
    Purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the target compound.

Q. What analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., benzyl group at N1, bromine at C6).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₄H₁₁BrN₂).
  • X-ray Crystallography : SHELXL software () refines crystal structures, resolving ambiguities in bond lengths and angles. For example, SHELXL’s robust refinement algorithms handle twinned data and high-resolution structures .
  • FT-IR : Identifies functional groups (e.g., C-Br stretch at ~550 cm⁻¹).

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Cytotoxicity assays : MTT or SRB assays using cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) with fluorogenic substrates .
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria.

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger’s Glide predict binding poses in protein active sites (e.g., EGFR kinase domain).
  • ADMET analysis : SwissADME or pkCSM evaluates pharmacokinetic properties (e.g., logP = ~3.5, moderate blood-brain barrier permeability) .
  • MD simulations : GROMACS or AMBER assess complex stability over 100 ns trajectories.

Q. What strategies address contradictions in crystallographic data during structural refinement?

  • Data validation : Use SHELXL’s built-in tools (e.g., R-factor analysis, electron density maps) to identify misplaced atoms.
  • Twinned data handling : SHELXD () resolves twin-law ambiguities via iterative phasing.
  • Cross-validation : Compare results with analogous compounds (e.g., 6-Bromo-1-methyl-1H-indazole, ) to verify bond geometries .

Q. How do structural modifications at the benzyl and bromo positions influence pharmacological activity?

  • Benzyl group variations : Electron-withdrawing substituents (e.g., -NO₂) on the benzyl ring may enhance kinase inhibition but reduce solubility.
  • Bromine replacement : Substituting Br with -CF₃ or -CN alters steric and electronic profiles, impacting target selectivity.
  • SAR studies : Systematic synthesis of analogs (e.g., 6-iodo or 6-chloro derivatives) followed by bioactivity screening identifies optimal substituents .

Contradiction and Conflict Analysis

Q. How can researchers resolve discrepancies between theoretical and experimental physicochemical properties?

  • LogP discrepancies : Experimental shake-flask vs. computational predictions (e.g., XLogP3) may differ due to solvent effects. Validate via HPLC retention time correlation .
  • Melting point variations : Polymorphism or impurities affect results. Use differential scanning calorimetry (DSC) to confirm purity .

Q. What experimental controls mitigate conflicting results in biological assays?

  • Positive controls : Include known inhibitors (e.g., Gefitinib for EGFR assays) to validate assay conditions.
  • Dose-response curves : Triplicate measurements at 6–8 concentrations reduce variability.
  • Counter-screening : Test against off-target enzymes (e.g., HER2 kinase) to confirm selectivity .

Methodological Tables

Q. Table 1: Comparison of Brominated Indazole Derivatives

CompoundSubstitution PatternKey ApplicationsReference
This compoundN1-Benzyl, C6-BrKinase inhibition, SAR studiesExtrapolated
6-Bromo-1-methyl-1H-indazoleN1-Methyl, C6-BrAntimicrobial screening
4-Bromo-6-chloro-1H-indazoleC4-Br, C6-ClFluorescent probe development

Q. Table 2: SHELX Software Features for Structural Refinement

FeatureApplication in this compound ResearchReference
SHELXL (Refinement)High-resolution data handling, hydrogen placement
SHELXD (Phasing)Twin-law resolution for disordered crystals
SHELXPRO (Interface)Macromolecular refinement compatibility

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.